3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde

Description

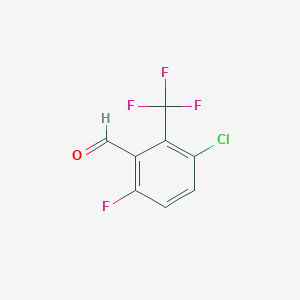

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde (CAS 95399-94-3) is a halogenated aromatic aldehyde with a molecular formula of C₈H₃ClF₄O. Its structure features a benzene ring substituted with a chlorine atom at position 3, a fluorine atom at position 6, and a trifluoromethyl (-CF₃) group at position 2, alongside an aldehyde (-CHO) functional group. This compound is characterized by its high electronegativity due to the electron-withdrawing effects of the -CF₃ and halogen substituents, making it a valuable intermediate in pharmaceutical synthesis and agrochemical research .

Propriétés

IUPAC Name |

3-chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSSXXLQZFRPHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-chloro-6-fluoro-2-(trifluoromethyl)benzene.

Formylation: The aromatic compound undergoes formylation, often using reagents like dichloromethyl methyl ether (DCME) and a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the aldehyde functional group to the aromatic ring.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired this compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

Oxidation: 3-Chloro-6-fluoro-2-(trifluoromethyl)benzoic acid.

Reduction: 3-Chloro-6-fluoro-2-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique electronic properties due to the presence of multiple electronegative substituents (chlorine and fluorine) enhance its reactivity, making it suitable for:

- Nucleophilic Substitution Reactions : It can react with various nucleophiles to form amides and esters.

- Coupling Reactions : Participates in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde is investigated for its potential role in drug development. Its structure allows for modifications that can lead to the creation of biologically active molecules. Case studies have shown:

- Anticancer Activity : Compounds derived from this benzaldehyde have exhibited activity against various cancer cell lines.

- Antimicrobial Properties : Research indicates that derivatives can act against bacterial strains, showcasing potential for pharmaceutical applications.

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals. The trifluoromethyl group is known to enhance biological activity, making derivatives effective as herbicides and pesticides.

Data Table: Comparison of Applications

| Application Area | Description | Example Compounds Derived |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Biaryl compounds via coupling reactions |

| Medicinal Chemistry | Potential drug candidates with biological activity | Anticancer agents |

| Agrochemicals | Synthesis of herbicides and pesticides | Fluorinated agrochemical intermediates |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Research conducted on various derivatives revealed that certain compounds exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. The presence of the trifluoromethyl group was crucial for enhancing the efficacy of these compounds.

Mécanisme D'action

The mechanism of action of 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) can influence the compound’s reactivity and binding affinity to molecular targets. These interactions can affect various biochemical pathways, leading to desired therapeutic or experimental outcomes.

Comparaison Avec Des Composés Similaires

Positional Isomers and Substituent Effects

The positional arrangement of substituents significantly impacts physicochemical properties. Key analogs include:

- Electronic Effects : The trifluoromethyl group at position 2 in the target compound increases electron withdrawal, enhancing electrophilicity at the aldehyde group compared to analogs with -CF₃ at position 6 (e.g., CAS 186517-29-3) .

- Steric Considerations : The absence of fluorine at position 6 in CAS 60611-22-5 reduces steric hindrance, facilitating reactions requiring planar transition states .

Functional Group Variations

- Benzamide Derivative : 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide (CAS 186517-42-0) replaces -CHO with -CONH₂, enabling hydrogen bonding and improved solubility in polar solvents. This makes it more suitable for biological assays .

- Benzoyl Chlorides : Derivatives like 2-fluoro-6-(trifluoromethyl)benzoyl chloride (from ) exhibit higher reactivity in acylations but are less stable than aldehydes .

Substituent Type Comparisons

- Trifluoromethyl vs. Methyl : Replacing -CF₃ with -CH₃ (e.g., BP 9125: 2-Chloro-6-fluoro-3-methylbenzaldehyde) decreases electron withdrawal, reducing the compound’s acidity and reactivity in SNAr reactions .

- Hydroxyl vs. Aldehyde: BP 9127 (2-Chloro-6-fluoro-4-(trifluoromethyl)phenol) lacks the aldehyde group, making it less reactive but more stable under acidic conditions .

Activité Biologique

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde (CAS No. 95399-94-3) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with chlorine, fluorine, and trifluoromethyl groups, which significantly influence its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of 226.56 g/mol.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, the presence of the trifluoromethyl group in related compounds has been associated with improved potency against various pathogens. A study demonstrated that fluorinated benzaldehydes could inhibit bacterial growth more effectively than their non-fluorinated analogs, suggesting that this compound may possess similar properties .

Anticancer Activity

The structure-activity relationship (SAR) of fluorinated compounds often reveals a correlation between the presence of fluorine atoms and increased anticancer activity. For example, compounds with trifluoromethyl groups have been reported to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis. Preliminary data suggest that this compound could be explored for similar anticancer applications .

The biological effects of this compound likely stem from its ability to interact with various biological targets, including enzymes and receptors involved in key metabolic pathways. The electronegative nature of fluorine enhances the compound's binding affinity to these targets, potentially leading to significant alterations in their activity.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It might modulate receptor activity, influencing cellular signaling cascades related to growth and survival.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several fluorinated benzaldehydes, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-fluorinated counterparts.

Investigation into Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of fluorinated compounds in human macrophages. The study found that treatment with this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) production upon lipopolysaccharide (LPS) stimulation. This suggests a potential mechanism for reducing inflammation through modulation of cytokine release .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde, and how can purity be validated?

Answer:

- Synthesis : A common approach involves fluorination/chlorination of benzaldehyde derivatives using HF or ClF₃ under controlled conditions, followed by trifluoromethylation via cross-coupling reactions (e.g., Cu(I)/TMEDA catalysis) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (from ethanol) is recommended. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .

- Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via ¹⁹F NMR (δ −60 to −70 ppm for CF₃ groups) .

Q. How can researchers safely handle fluorinated intermediates during synthesis?

Answer:

- Safety Protocols : Use HF-resistant equipment (Teflon-lined reactors) and conduct reactions in fume hoods. Neutralize HF byproducts with CaCO₃ slurry .

- Byproduct Management : Trap volatile fluorocarbons (e.g., CF₃Cl) using cold traps (−78°C) to prevent atmospheric release .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in trifluoromethylation steps?

Answer:

- Catalyst Screening : Test Pd(0)/Cu(I) systems for cross-coupling efficiency. For example, Pd(OAc)₂/Xantphos with TMEDA improves trifluoromethyl group incorporation .

- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity). DMF enhances reaction rates but may increase side products (e.g., dehalogenation). Monitor via GC-MS .

- Temperature Control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates like trifluoroacetimidoyl halides .

Q. What analytical methods resolve contradictions in reported physical properties (e.g., melting points)?

Answer:

- Differential Scanning Calorimetry (DSC) : Use slow heating rates (2°C/min) to accurately determine melting points (reported mp: 46–60°C; discrepancies may arise from polymorphic forms) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., halogen positioning) and confirm substituent orientation .

Q. How can computational modeling predict the electronic effects of substituents on reactivity?

Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potentials. The electron-withdrawing CF₃ group lowers LUMO energy, enhancing electrophilic aldehyde reactivity .

- Reactivity Trends : Compare Hammett σ constants (σ_meta for Cl: +0.37; σ_para for F: +0.06) to predict regioselectivity in nucleophilic additions .

Methodological Challenges

Q. How to mitigate competing reactions during multi-halogen substitution?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.